molecular formula C16H6F26 B12090524 (6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene CAS No. 1946796-71-9

(6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene

Cat. No.: B12090524
CAS No.: 1946796-71-9
M. Wt: 692.18 g/mol
InChI Key: FVKWUSQLPAJKRY-OWOJBTEDSA-N
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Description

(6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene is a highly fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of highly fluorinated compounds typically involves multiple steps, including halogen exchange reactions, fluorination, and coupling reactions. For example, the preparation of (6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene may involve the following steps:

    Halogen Exchange Reaction: Starting with a halogenated precursor, fluorine atoms are introduced through halogen exchange reactions using reagents such as antimony trifluoride (SbF3) or cobalt trifluoride (CoF3).

    Fluorination: Further fluorination is achieved using elemental fluorine (F2) or other fluorinating agents like sulfur tetrafluoride (SF4).

    Coupling Reactions: The final step involves coupling reactions to form the desired fluorinated compound.

Industrial Production Methods

Industrial production of fluorinated compounds often involves large-scale fluorination processes using specialized equipment to handle the highly reactive and corrosive nature of fluorine gas. Safety measures are crucial to prevent accidents and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Fluorinated compounds like (6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene can undergo various chemical reactions, including:

    Substitution Reactions: Fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: Reduction of fluorinated compounds can lead to the formation of partially fluorinated products.

    Oxidation Reactions: Oxidation can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Electrophiles: Such as halogens and alkylating agents.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated amines, alcohols, or ethers.

Scientific Research Applications

Chemistry

Fluorinated compounds are widely used in organic synthesis as intermediates and building blocks for more complex molecules. Their unique properties make them valuable in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, fluorinated compounds are used in drug design and development. Their high stability and lipophilicity enhance the bioavailability and metabolic stability of pharmaceuticals.

Industry

Industrially, fluorinated compounds are used in the production of non-stick coatings, refrigerants, and specialty polymers

Mechanism of Action

The mechanism by which (6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene exerts its effects depends on its specific application. In general, the presence of multiple fluorine atoms can influence the compound’s reactivity, stability, and interactions with other molecules. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, enhancing the compound’s overall stability.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other highly fluorinated alkenes and alkanes, such as:

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctanesulfonic acid (PFOS)
  • Hexafluoropropylene oxide (HFPO)

Uniqueness

(6E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-Tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene is unique due to its specific structure, which includes multiple trifluoromethyl groups and a double bond. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

1946796-71-9

Molecular Formula

C16H6F26

Molecular Weight

692.18 g/mol

IUPAC Name

(E)-1,1,1,2,2,3,3,10,10,11,11,12,12,12-tetradecafluoro-4,4,9,9-tetrakis(trifluoromethyl)dodec-6-ene

InChI

InChI=1S/C16H6F26/c17-7(18,9(21,22)15(37,38)39)5(11(25,26)27,12(28,29)30)3-1-2-4-6(13(31,32)33,14(34,35)36)8(19,20)10(23,24)16(40,41)42/h1-2H,3-4H2/b2-1+

InChI Key

FVKWUSQLPAJKRY-OWOJBTEDSA-N

Isomeric SMILES

C(/C=C/CC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F

Canonical SMILES

C(C=CCC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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